molecular formula C16H20N2O2 B8279380 2-[1-(1H-indol-2-ylcarbonyl)piperidin-3-yl]ethanol

2-[1-(1H-indol-2-ylcarbonyl)piperidin-3-yl]ethanol

Cat. No. B8279380
M. Wt: 272.34 g/mol
InChI Key: WTKCXWDTAMZHQU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US08513422B2

Procedure details

To a solution of 500 mg of indole-2-carboxylic acid and 530 mg of ethyl piperidin-3-yl acetate in 8 mL of DMF were added 610 mg of 1-ethyl-3-(dimethylaminopropyl)carbodiimide hydrochloride and 430 mg of 1-hydroxybenzotriazole, followed by stirring at room temperature for 2 hours. 0.5M aqueous hydrochloric acid was added to the reaction liquid, followed by extraction with ethyl acetate. The organic layer was washed with 0.5M aqueous sodium hydroxide solution and saturated aqueous sodium chloride solution, dried over anhydrous sodium sulfate, and then concentrated under reduced pressure to obtain 519 mg of ethyl[1-(1H-indol-2-ylcarbonyl)piperidin-3-yl]acetate. To a solution of 392 mg of the resulting ethyl[1-(1H-indol-2-ylcarbonyl)piperidin-3-yl]acetate in 7 mL of THF was added 30 mg of lithium borohydride, followed by stirring at room temperature for 1 day. Water was added to the reaction liquid, followed by extraction with ethyl acetate. The organic layer was washed with saturated aqueous sodium chloride solution, dried over anhydrous sodium sulfate, and then concentrated under reduced pressure. The resulting residue was purified by silica gel column chromatography [hexane:ethyl acetate=1:0-2:1], and then crystallized from diisopropyl ether to obtain 92 mg of 2-[1-(1H-indol-2-ylcarbonyl)piperidin-3-yl]ethanol as a white solid.
Name
ethyl[1-(1H-indol-2-ylcarbonyl)piperidin-3-yl]acetate
Quantity
392 mg
Type
reactant
Reaction Step One
Quantity
30 mg
Type
reactant
Reaction Step One
Name
Quantity
7 mL
Type
solvent
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
C([O:3][C:4](=O)[CH2:5][CH:6]1[CH2:11][CH2:10][CH2:9][N:8]([C:12]([C:14]2[NH:15][C:16]3[C:21]([CH:22]=2)=[CH:20][CH:19]=[CH:18][CH:17]=3)=[O:13])[CH2:7]1)C.[BH4-].[Li+].O>C1COCC1>[NH:15]1[C:16]2[C:21](=[CH:20][CH:19]=[CH:18][CH:17]=2)[CH:22]=[C:14]1[C:12]([N:8]1[CH2:9][CH2:10][CH2:11][CH:6]([CH2:5][CH2:4][OH:3])[CH2:7]1)=[O:13] |f:1.2|

Inputs

Step One
Name
ethyl[1-(1H-indol-2-ylcarbonyl)piperidin-3-yl]acetate
Quantity
392 mg
Type
reactant
Smiles
C(C)OC(CC1CN(CCC1)C(=O)C=1NC2=CC=CC=C2C1)=O
Name
Quantity
30 mg
Type
reactant
Smiles
[BH4-].[Li+]
Name
Quantity
7 mL
Type
solvent
Smiles
C1CCOC1
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
O

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
by stirring at room temperature for 1 day
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

EXTRACTION
Type
EXTRACTION
Details
followed by extraction with ethyl acetate
WASH
Type
WASH
Details
The organic layer was washed with saturated aqueous sodium chloride solution
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over anhydrous sodium sulfate
CONCENTRATION
Type
CONCENTRATION
Details
concentrated under reduced pressure
CUSTOM
Type
CUSTOM
Details
The resulting residue was purified by silica gel column chromatography [hexane:ethyl acetate=1:0-2:1]
CUSTOM
Type
CUSTOM
Details
crystallized from diisopropyl ether

Outcomes

Product
Details
Reaction Time
1 d
Name
Type
product
Smiles
N1C(=CC2=CC=CC=C12)C(=O)N1CC(CCC1)CCO
Measurements
Type Value Analysis
AMOUNT: MASS 92 mg
YIELD: CALCULATEDPERCENTYIELD 27.1%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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